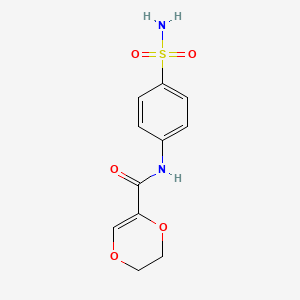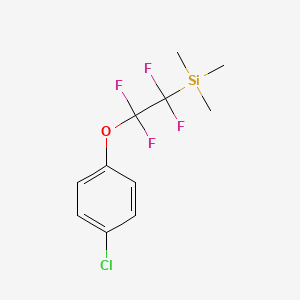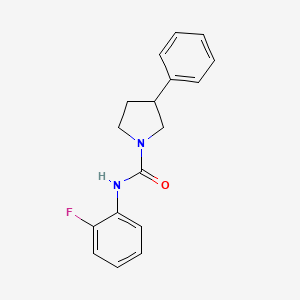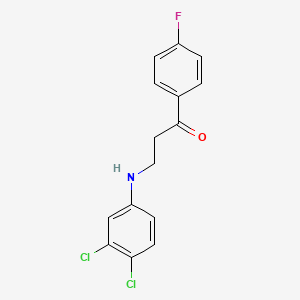
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Sulfamoylbenzyl)acetamide” is a chemical compound with the molecular formula C9H12N2O3S . It has an average mass of 228.268 Da and a monoisotopic mass of 228.056870 Da . It is also known by other names such as “Acetamide, N- [ [4- (aminosulfonyl)phenyl]methyl]-” and “N- (4-Sulfamoylbenzyl)acetamide” among others .
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” involves the reaction of appropriate 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur, followed by reaction with hydrazine hydrate . Another method involves the condensation of sulfanilamide with acid anhydrides to produce the corresponding amide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods . The structure of the compound was confirmed by IR, PMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include its reaction with hydrazine hydrate to yield the corresponding hydrazones . Another reaction involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point of the compound can be determined . The compound’s structure can be elucidated using 1H NMR, 13C NMR, and HRMS .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide derivatives have been studied for their role as inhibitors of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds from N-(4-sulfamoylphenyl)benzamide, demonstrating significant inhibitory activity against carbonic anhydrase isoforms II and VII (Ulus et al., 2013). Similarly, Thacker et al. (2019) developed novel quinoline-2-carboxamides, including 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, showing inhibition of carbonic anhydrase isoforms I, II, and IV (Thacker et al., 2019).
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using this compound as a precursor or component. For example, Altug et al. (2017) synthesized isoxazole-containing sulfonamides with significant inhibitory properties against carbonic anhydrase II and VII (Altug et al., 2017). Mosslemin et al. (2013) described a method for creating functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives, showcasing the versatility of this compound in synthesis processes (Mosslemin et al., 2013).
Anticancer Activity
Compounds synthesized from this compound have also been evaluated for their anticancer properties. Ravichandiran et al. (2019) synthesized and evaluated 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety for their cytotoxic activity against various human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ravichandiran et al., 2019).
Antimicrobial Activity
The derivatives of this compound have been explored for their antimicrobial properties as well. Sowmya et al. (2018) reported the synthesis of thiophenyl pyrazoles and isoxazoles showing potential antibacterial and antifungal activities (Sowmya et al., 2018).
Tumor-Associated Enzyme Inhibition
The compound has been used to synthesize inhibitors targeting tumor-associated enzymes. For instance, Yamali et al. (2021) synthesized novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which were examined for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes IX and XII (Yamali et al., 2021).
Zukünftige Richtungen
The future directions for “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” could involve further exploration of its potential biological activities. For instance, it could be investigated for its inhibitory effects against various enzymes . Additionally, its potential as a candidate for drug development could be explored .
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(15,16)9-3-1-8(2-4-9)13-11(14)10-7-17-5-6-18-10/h1-4,7H,5-6H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWGMKHATZJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)
![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)
![3-(4-Bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)
![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)





![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
